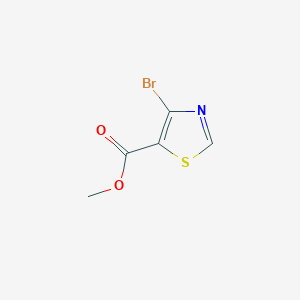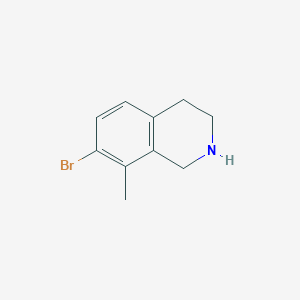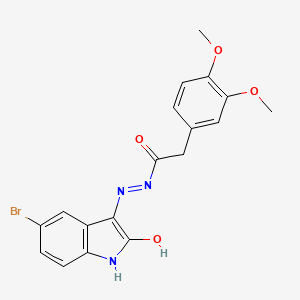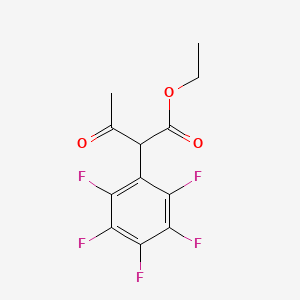
H-L-Lys(Lactoyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. In general, lysine can participate in a variety of chemical reactions, including peptide bond formation and various enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-L-Lys(Lactoyl)-OH” would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .科学的研究の応用
H-L-Lys(Lactoyl)-OH has a variety of potential applications in scientific research. It has been studied for its potential use as a cross-linking agent in bioconjugation, as a reagent in peptide synthesis, and as a building block in the synthesis of peptides and proteins. It has also been studied for its potential use as a carrier molecule for the delivery of drugs, as well as for its potential use in the synthesis of other compounds.
作用機序
The mechanism of action of H-L-Lys(Lactoyl)-OH is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of peptide bonds, and it may also act as a catalyst in the formation of other types of chemical bonds. Additionally, it is believed that the compound can interact with other molecules, such as proteins, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that the compound can act as an antioxidant, and it may also have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that the compound may be able to increase the production of certain proteins and enzymes in the body, which could have potential therapeutic applications.
実験室実験の利点と制限
H-L-Lys(Lactoyl)-OH has several advantages for lab experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, the compound is stable and can be stored for long periods of time without significant degradation. However, the compound is also sensitive to light and heat, so it should be handled with care and stored in a cool, dark place.
将来の方向性
The potential applications of H-L-Lys(Lactoyl)-OH are vast, and there are many potential future directions for research. One of the most promising areas of research is the development of new methods for the synthesis of the compound, as well as new methods for its use in bioconjugation and drug delivery. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research is also needed to explore the potential use of the compound in the synthesis of other compounds and materials.
合成法
H-L-Lys(Lactoyl)-OH can be synthesized through a variety of methods. One of the most common methods is the reaction of lysine with lactoyl chloride in the presence of an acid catalyst. This reaction produces this compound as the primary product, along with other byproducts. Other methods for the synthesis of this compound include the reaction of lysine with ethyl lactate or ethyl lactate ester in the presence of a base catalyst, or the reaction of lysine with ethyl lactate in the presence of a strong base.
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-6-(2-hydroxypropanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFTZQHBUQYHFH-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

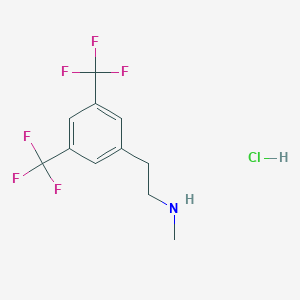
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
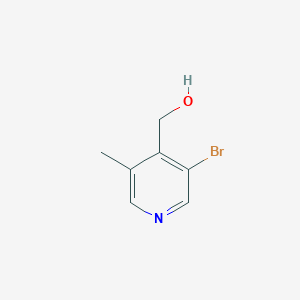


![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
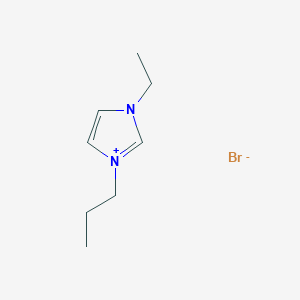
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)

